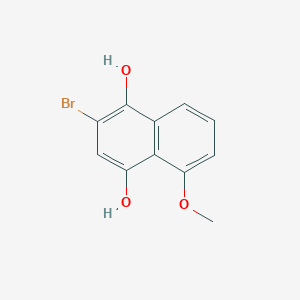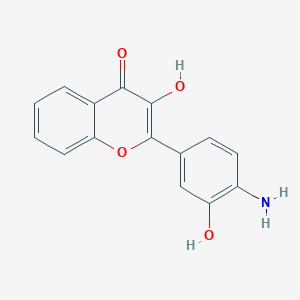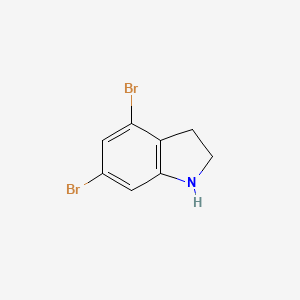
1-(4-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one is a synthetic organic compound that features a pyrazole ring, a phenyl group, and a butanone moiety
Vorbereitungsmethoden
The synthesis of 1-(4-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one typically involves the reaction of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with 4-aminoacetophenone in the presence of a suitable solvent like acetonitrile. The reaction mixture is stirred at room temperature for several days, leading to the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(4-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Die Reduktion kann mit Mitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.
Substitution: Die Phenylgruppe kann unter geeigneten Bedingungen elektrophile aromatische Substitutionsreaktionen, wie Nitrierung oder Halogenierung, eingehen.
Zu den gängigen Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, gehören saure oder basische Katalysatoren, unterschiedliche Temperaturen und Lösungsmittel wie Dichlormethan oder Ethanol. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
1-(4-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer heterozyklischer Verbindungen.
Biologie: Die Verbindung kann in Studien zur Hemmung von Enzymen und zur Rezeptorbindung aufgrund ihrer strukturellen Merkmale verwendet werden.
Industrie: Es kann aufgrund seiner einzigartigen chemischen Eigenschaften bei der Herstellung von fortschrittlichen Materialien, wie Polymeren oder Beschichtungen, verwendet werden.
Wirkmechanismus
Der Mechanismus, durch den this compound seine Wirkungen ausübt, ist nicht gut dokumentiert. Es ist wahrscheinlich, dass es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagiert, was zu Veränderungen in deren Aktivität führt. Die spezifischen beteiligten Pfade hängen vom Kontext seiner Anwendung ab, sei es in der medizinischen Chemie oder in der Materialwissenschaft.
Wirkmechanismus
The mechanism by which 1-(4-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one exerts its effects is not well-documented. it is likely to interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The specific pathways involved would depend on the context of its application, whether in medicinal chemistry or materials science.
Vergleich Mit ähnlichen Verbindungen
Zu den Verbindungen, die 1-(4-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one ähneln, gehören andere Pyrazolderivate und Phenylbutanon-Analoga. Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, können sich aber in ihrer chemischen Reaktivität und ihren Anwendungen unterscheiden. Zum Beispiel:
1-(4-(1H-pyrazol-1-yl)phenyl)butan-1-one: Fehlt die Dimethylsubstitution am Pyrazolring, was sich auf seine Reaktivität und Bindungseigenschaften auswirken kann.
4-(4-((1H-pyrazol-1-yl)methyl)phenyl)butan-1-one: Ähnliche Struktur, aber mit unterschiedlichen Substitutionsmustern, was zu Variationen im chemischen Verhalten führt.
Die Einzigartigkeit von this compound liegt in seinem spezifischen Substitutionsmuster, das seine chemischen und biologischen Eigenschaften beeinflussen kann.
Eigenschaften
Molekularformel |
C16H21N3O |
|---|---|
Molekulargewicht |
271.36 g/mol |
IUPAC-Name |
1-[4-[(1,5-dimethylpyrazol-4-yl)methylamino]phenyl]butan-1-one |
InChI |
InChI=1S/C16H21N3O/c1-4-5-16(20)13-6-8-15(9-7-13)17-10-14-11-18-19(3)12(14)2/h6-9,11,17H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
DEPKFPVFDSLVFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1=CC=C(C=C1)NCC2=C(N(N=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847806.png)

![N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine](/img/structure/B11847824.png)



![2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B11847845.png)
![5-Chloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11847846.png)
![10-hydroxy-8-methyl-3-prop-2-ynyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one](/img/structure/B11847867.png)





